molecular formula C12H22O2 B063795 1-Octen-3-yl butyrate CAS No. 164578-37-4

1-Octen-3-yl butyrate

Cat. No.: B063795
CAS No.: 164578-37-4
M. Wt: 198.3 g/mol
InChI Key: LZWFXVJBIZIHCH-UHFFFAOYSA-N
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Preparation Methods

1-Octen-3-yl butyrate can be synthesized through the esterification of butanoic acid with 1-octen-3-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester . The reaction can be represented as follows:

Butanoic acid+1-Octen-3-ol1-Octen-3-yl butyrate+Water\text{Butanoic acid} + \text{1-Octen-3-ol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+1-Octen-3-ol→1-Octen-3-yl butyrate+Water

In industrial settings, the production of this compound may involve continuous esterification processes to achieve higher yields and purity. The reaction conditions, such as temperature and catalyst concentration, are optimized to ensure efficient conversion of the reactants.

Chemical Reactions Analysis

1-Octen-3-yl butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Octen-3-yl butyrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-octen-3-yl butyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its potential antimicrobial and anti-inflammatory effects are thought to be mediated through interactions with cellular targets, such as enzymes and receptors involved in inflammatory pathways.

Comparison with Similar Compounds

1-Octen-3-yl butyrate can be compared with other similar compounds, such as:

    1-Octen-3-ol: This compound shares a similar structure but lacks the ester group. It is also known for its mushroom-like odor and is used in the flavors and fragrances industry.

    1-Octen-3-one: Another structurally related compound, 1-octen-3-one, has a ketone group instead of an ester. It also has a mushroom-like odor and is used in similar applications.

    Butyl butyrate: This ester has a similar fruity odor but differs in its alkyl chain length and structure.

The uniqueness of this compound lies in its specific combination of an ester group and an unsaturated alkyl chain, which contributes to its distinct odor profile and chemical reactivity.

Properties

IUPAC Name

oct-1-en-3-yl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h6,11H,3-5,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWFXVJBIZIHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864682
Record name Butanoic acid, 1-ethenylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet, fruity, buttery, mushroom aroma
Record name 1-Octen-3-yl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

225.00 to 227.00 °C. @ 760.00 mm Hg
Record name 1-Ethenylhexyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils; slightly soluble in propylene glycol, Soluble (in ethanol)
Record name 1-Octen-3-yl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.870-0.879
Record name 1-Octen-3-yl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16491-54-6, 164578-37-4
Record name 1-Octen-3-yl butyrate
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Record name 1-Octen-3-yl butyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 1-ethenylhexyl ester
Source EPA Chemicals under the TSCA
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Record name Butanoic acid, 1-ethenylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864682
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Record name 1-pentylallyl butyrate
Source European Chemicals Agency (ECHA)
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Record name 1-OCTEN-3-YL BUTYRATE
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Record name 1-Ethenylhexyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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